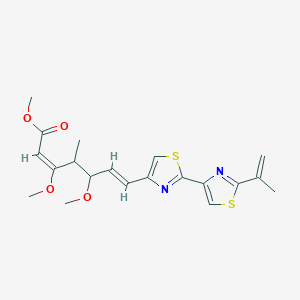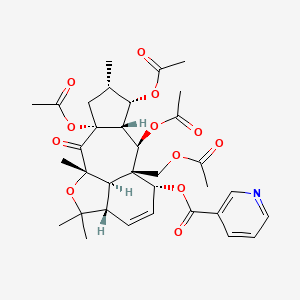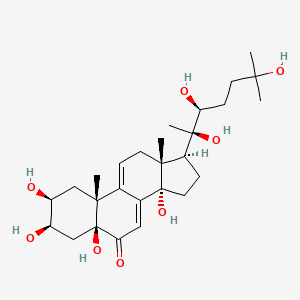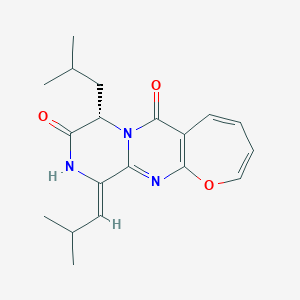
Janoxepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Janoxepin is a natural product found in Aspergillus janus with data available.
Scientific Research Applications
Total Synthesis and Antiplasmodial Activity
Janoxepin, derived from the fungus Aspergillus janus, has been a subject of interest due to its unique structure and potential antimalarial properties. A study by Doveston et al. (2012) details the total synthesis of (±)-janoxepin, focusing on its efficient formation, including the synthesis of analogues like dihydro-janoxepin and tetrahydro-janoxepin. This synthesis route provides a pathway for exploring janoxepin's derivatives further. Additionally, Sprogøe et al. (2005) isolated janoxepin from Aspergillus janus and identified its antiplasmodial activity against the malaria parasite Plasmodium falciparum.
Biosynthetic Pathway Investigation
Understanding the biosynthetic pathway of janoxepin is crucial for its potential pharmaceutical application. Doveston and Taylor (2012) described an efficient synthetic route to a putative biosynthetic intermediate of janoxepin, enhancing our understanding of its natural synthesis and providing valuable information for future studies on the oxepine family of natural products.
Novel Synthetic Approaches
Innovative synthetic methods for janoxepin and its analogues play a significant role in exploring its therapeutic potentials. A study by Ronzon et al. (2022) achieved the total syntheses of janoxepin using a fragment coupling/retro-Claisen rearrangement cascade. This method marks a significant advancement in the synthetic strategies for complex heterocyclic structures like janoxepin.
properties
Product Name |
Janoxepin |
|---|---|
Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4Z,7S)-7-(2-methylpropyl)-4-(2-methylpropylidene)-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione |
InChI |
InChI=1S/C19H23N3O3/c1-11(2)9-14-16-21-18-13(7-5-6-8-25-18)19(24)22(16)15(10-12(3)4)17(23)20-14/h5-9,11-12,15H,10H2,1-4H3,(H,20,23)/b14-9-/t15-/m0/s1 |
InChI Key |
QPNGJZKIEDZQIV-MZLJFPOFSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N/C(=C\C(C)C)/C2=NC3=C(C=CC=CO3)C(=O)N12 |
Canonical SMILES |
CC(C)CC1C(=O)NC(=CC(C)C)C2=NC3=C(C=CC=CO3)C(=O)N12 |
synonyms |
janoxepin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



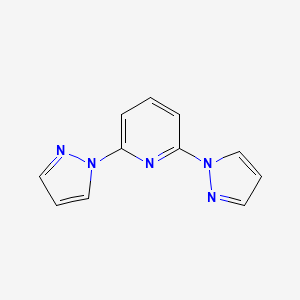

![3-methylbut-2-enyl 5-methyl-2-[5-methyl-2-[(2S)-1-[(2S)-3-methyl-2-(2-methylbut-3-en-2-ylamino)butanoyl]pyrrolidin-2-yl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate](/img/structure/B1245117.png)

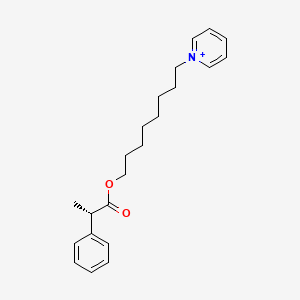
![[(2S,3R,4R,5R,6S)-6-[[(1S,3S,4R,5R,7S,9R,10S,11S,12R,14R,16S,28R,29S,30S,31R,33R,36R,37R,38R,39R,41R)-4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37,38-bis[[(2S)-2-methylbutanoyl]oxy]-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-[(2S)-2-methylbutanoyl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B1245120.png)
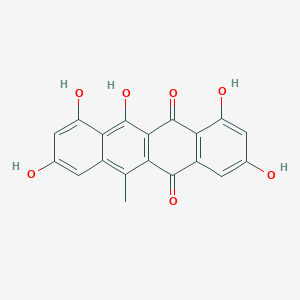
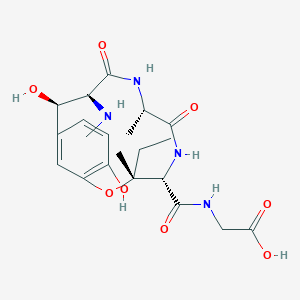
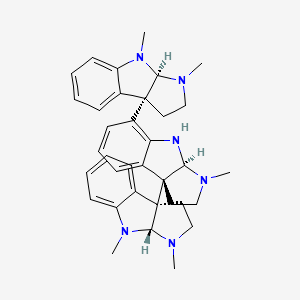
![rac-(2E)-1-[5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-2-(4-methylpent-3-en-1-yl)-2H-chromen-8-yl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B1245128.png)
![(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3S)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1245132.png)
